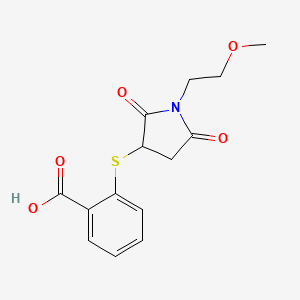

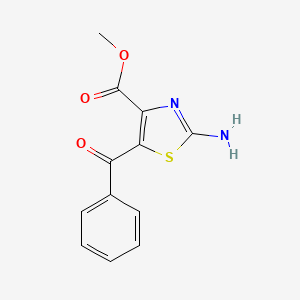

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound of interest due to its unique structure and potential applications in various fields of chemistry and biochemistry. It features a benzoic acid moiety linked to a dioxopyrrolidinyl group through a sulfur atom, which could influence its chemical behavior and interaction with biological systems.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves condensation reactions, metalation with organolithium reagents, or cyclization techniques. For example, Zhao et al. (2010) describe the synthesis of a 2-methoxy-benzoic acid derivative via condensation, highlighting a method that could be adapted for synthesizing the compound (Zhao et al., 2010).

Molecular Structure Analysis

Crystal structure determination, such as X-ray diffraction, plays a crucial role in understanding the molecular structure of benzoic acid derivatives. The crystallographic analysis reveals bond lengths, angles, and conformations critical for predicting the compound's reactivity and interaction capabilities. Studies like those by Hong Lin and Yi‐Ping Zhang (2012) on similar compounds offer insights into the planarity and conformational preferences that could be expected for the compound (Hong Lin & Yi‐Ping Zhang, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Studies on compounds structurally related to 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid highlight the synthesis of complex organic molecules and their chemical properties. For example, the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids has been explored for their photophysical properties, demonstrating the utility of such compounds in creating materials with specific luminescent efficiencies (Sivakumar et al., 2011). This research exemplifies how derivatives of benzoic acids can be employed in the development of new materials with potential applications in lighting and displays.

Organic Synthesis Techniques

Research has also delved into methodologies for the selective metalation of benzoic acids, which can be extended to the synthesis of complex molecules. The work by Sinha, Mandal, and Chandrasekharan (2000) on the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids underscores advancements in organic synthesis techniques, enabling the creation of derivatives with potential applications in medicinal chemistry and materials science (Sinha, Mandal, & Chandrasekharan, 2000).

Potential Biological Applications

While the direct studies on 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid are limited, the research on structurally similar compounds provides insight into potential biological applications. For instance, derivatives of benzoic acid have been explored for their anti-inflammatory and analgesic activities, suggesting that structurally related compounds might exhibit similar bioactive properties and could be investigated for therapeutic uses (Muchowski et al., 1985).

Environmental and Catalytic Applications

Furthermore, studies on the oxidation of methylated fulvic and humic acids hint at environmental applications, such as the degradation of organic matter in soils and water. The identification of benzoic acid derivatives through oxidation processes reflects the potential for using similar compounds in environmental chemistry and catalysis (Ogner & Gr∅nneberg, 1977).

Wirkmechanismus

Target of Action

It is known that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a palladium (II) complex .

Mode of Action

In the context of SM coupling, the mode of action of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with a palladium (II) complex. This process, known as transmetalation, involves the transfer of an organic group from the boron atom of the organoboron compound to the palladium atom . The resulting organopalladium complex can then undergo reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in sm coupling suggests that it may be involved in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.

Pharmacokinetics

It is known that the susceptibility of organoboron compounds to hydrolysis can influence their stability and bioavailability .

Result of Action

The molecular and cellular effects of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid are likely to be highly context-dependent, reflecting the compound’s role in the synthesis of a wide range of organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their interactions with cellular components.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(2-methoxyethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-20-7-6-15-12(16)8-11(13(15)17)21-10-5-3-2-4-9(10)14(18)19/h2-5,11H,6-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSAUQGHCKUWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)

![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)

![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)

![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)

![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)